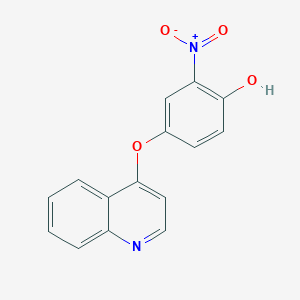

2-nitro-4-quinolin-4-yloxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O4 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

2-nitro-4-quinolin-4-yloxyphenol |

InChI |

InChI=1S/C15H10N2O4/c18-14-6-5-10(9-13(14)17(19)20)21-15-7-8-16-12-4-2-1-3-11(12)15/h1-9,18H |

InChI Key |

VHRYARBPHCDVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)[N+](=O)[O-] |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2 Nitro 4 Quinolin 4 Yloxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations could be employed to determine the optimized molecular geometry of 2-nitro-4-quinolin-4-yloxyphenol, including bond lengths, bond angles, and dihedral angles. This would provide a precise three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT is used to calculate various electronic properties such as total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. rsc.orgresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.govfrontiersin.org It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. An MEP analysis of this compound would highlight the electron-rich and electron-deficient areas, offering insights into its intermolecular interactions and potential binding sites.

Calculated Thermodynamic Properties

Theoretical calculations can also predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity at different temperatures. These properties are derived from the vibrational frequencies calculated using methods like DFT. Such data is vital for understanding the stability of the compound and its behavior under varying thermal conditions.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA, to form a stable complex.

Prediction of Binding Affinities and Interactions with Biological Macromolecules (e.g., Proteins, DNA)

Molecular docking simulations could be used to investigate the potential of this compound to interact with various biological targets. These simulations would place the ligand into the binding site of a macromolecule and calculate a binding affinity or docking score, which estimates the strength of the interaction. The analysis would also reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The biological activity of a compound is often dictated by its interactions with protein targets. For this compound, understanding its hydrogen bonding and hydrophobic interaction patterns is crucial.

Hydrogen Bonding: The structure of this compound features several potential hydrogen bond donors and acceptors. The hydroxyl (-OH) group on the phenol (B47542) ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the ether linkage (-O-), as well as the nitrogen atom in the quinoline (B57606) ring, can serve as hydrogen bond acceptors. Computational studies on similar quinoline derivatives have shown that these groups readily form hydrogen bonds with amino acid residues in protein binding pockets, such as glutamic acid and glutamine. nih.gov For instance, the nitro group's oxygen atoms can interact with the hydrogen atoms of amino groups from residues like lysine, while the phenolic hydroxyl group can donate a hydrogen to a carboxylate group of aspartic or glutamic acid. nih.gov These non-covalent interactions are fundamental to the stability of a ligand-protein complex. frontiersin.orgresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Functional Group in this compound | Role | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenolic -OH | Donor | Aspartate, Glutamate (side chain carboxyl) |

| Nitro -NO2 | Acceptor | Lysine, Arginine (side chain amino) |

| Quinoline N | Acceptor | Serine, Threonine (side chain hydroxyl) |

Hydrophobic Interactions: The quinoline and phenol rings of this compound are aromatic and thus hydrophobic. These regions of the molecule are likely to engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding site, such as leucine, isoleucine, valine, and phenylalanine. nih.gov These interactions, driven by the hydrophobic effect, are critical for the initial recognition and binding of the ligand to its target. The stacking of the aromatic rings with the side chains of aromatic amino acids (π-π stacking) can further contribute to the binding affinity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with biological macromolecules like proteins.

In a typical MD simulation, the compound would be placed in a simulated biological environment, such as a water box with ions, and its trajectory would be calculated by solving Newton's equations of motion. nih.govabap.co.in Studies on similar quinoline derivatives have utilized MD simulations to assess the stability of ligand-protein complexes. nih.govresearchgate.net By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can determine the stability of the compound within the binding pocket and the flexibility of different parts of the molecule and the protein. nirmauni.ac.in These simulations can reveal how the compound induces conformational changes in the protein and the key interactions that stabilize the bound state. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 4 |

| 20 | 1.5 | 1.8 | 3 |

| 30 | 1.4 | 1.7 | 5 |

| 40 | 1.6 | 1.9 | 4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

To build a QSAR model, a dataset of quinoline derivatives with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.netnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links the descriptors to the biological activity. jbclinpharm.orgrsc.org Such models can guide the design of more potent compounds by identifying the key structural features that influence activity. nih.gov

Table 3: Hypothetical QSAR Data for a Series of Quinoline Derivatives

| Compound | LogP | Molecular Weight | Polar Surface Area | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 | 3.5 | 280.25 | 75.3 | 5.2 |

| Analog 2 | 4.1 | 310.30 | 80.1 | 2.8 |

| This compound | 3.8 | 296.26 | 84.5 | (Predicted) |

| Analog 3 | 3.2 | 265.22 | 70.5 | 8.1 |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics and virtual screening are integral to modern drug discovery and have been applied to libraries of quinoline-based compounds. nih.govtandfonline.comnih.gov These approaches allow for the rapid in silico evaluation of large compound databases to identify potential "hits" with desired biological activities.

In the context of this compound, virtual screening could be employed to search for its potential protein targets. This can be done through structure-based virtual screening, where the compound is docked into the binding sites of a library of protein structures. researchgate.net The docking scores, which estimate the binding affinity, are then used to rank the potential targets. ox.ac.uk

Alternatively, ligand-based virtual screening could be used. This involves searching for other molecules with similar structural or chemical features to this compound in a database of known active compounds. This can help to infer potential biological activities based on the principle that structurally similar molecules often have similar biological functions.

Elucidation of Molecular Mechanisms of Action Non Clinical Context

Investigation of Cellular Pathway Modulation

The phenoxyquinoline structure, which forms the backbone of 2-nitro-4-quinolin-4-yloxyphenol, is a versatile scaffold that has been extensively modified to target various cellular pathways. researchgate.netnih.govnih.gov The addition of a nitro group and a phenolic hydroxyl group to this scaffold introduces specific electronic and steric properties that influence its biological interactions.

Enzyme Inhibition (e.g., Tyrosine Kinases, Carbonic Anhydrase, PDE4B, Mpro)

The primary mechanism of action investigated for phenoxyquinoline derivatives is enzyme inhibition. These compounds have shown inhibitory activity against several classes of enzymes.

Tyrosine Kinases: The quinoline (B57606) framework is a well-established scaffold for developing tyrosine kinase inhibitors. google.com Derivatives of 4-phenoxyquinoline, in particular, have been designed and synthesized as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. researchgate.netnih.govnih.gov While specific inhibitory data for this compound against a wide range of tyrosine kinases is not extensively documented in the provided results, the general activity of the scaffold suggests potential. For example, various 4-phenoxyquinoline derivatives show potent c-Met inhibition with IC50 values in the nanomolar range. nih.govnih.gov Structure-activity relationship studies on related quinazoline (B50416) series have shown that the presence of a nitro group can influence inhibitory activity against kinases like VEGFR-2. rsc.org

Carbonic Anhydrase: Carbonic anhydrase (CA) enzymes are another target for quinoline-based compounds. nih.govnih.gov For instance, a series of quinazolinone derivatives, which share structural similarities with the quinoline core, were evaluated for their inhibitory potential against human carbonic anhydrase-II (hCA-II). nih.gov These studies revealed that the presence of a nitro group on an associated phenyl ring significantly contributed to the inhibitory activity. nih.gov The substrate 4-nitrophenyl acetate (B1210297) is commonly used in assays to determine CA II inhibition. ebi.ac.uk While direct inhibition data for this compound is not specified, the known role of the nitro group in inhibiting CA suggests it could be an active inhibitor. nih.gov

PDE4B: Phosphodiesterase-4 (PDE4) is an enzyme involved in inflammatory processes, and its inhibition is a therapeutic strategy for conditions like COPD. nih.gov While the search results mention various PDE4 inhibitors, a direct link or inhibitory data for this compound is not provided.

Mpro (Main Protease): The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs. nih.goveuropeanreview.orgnih.gov Scaffold hopping strategies have been employed to develop quinolin-4-one and quinazolin-4-one based inhibitors of Mpro. nih.gov Studies on these scaffolds revealed that substitutions are critical for activity; for example, introducing a nitro group into certain positions of quinazolin-4-one inhibitors resulted in a sharp decline in potency against Mpro. nih.gov This suggests that the specific placement and electronic effects of the nitro group in this compound would be a critical determinant of any potential Mpro inhibitory activity.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-Phenoxyquinoline Derivatives | c-Met Kinase | Identified compounds with IC50 values as low as 1.52 nM and 2.36 nM. | researchgate.netnih.gov |

| Quinazolinone Derivatives | Carbonic Anhydrase-II | Nitro group on the phenyl ring significantly contributes to activity (IC50 range: 14.0–59.6 μM for hCA-II). | nih.gov |

| Quinazolin-4-one Derivatives | SARS-CoV-2 Mpro | Introduction of a nitro group led to a sharp decline in potency. | nih.gov |

| 5-Anilinoquinazoline-8-nitro Derivatives | VEGFR-2 Kinase | Achieved IC50 values in the submicromolar range (e.g., 12.0 nM). | rsc.org |

Receptor Binding and Modulation

The 2-amino-4-phenyl quinoline moiety, which is structurally related to the core of this compound, has been identified as a novel class of ligands with a distinct preference for α2-adrenoceptors in the central nervous system. nih.gov This indicates that the quinoline scaffold can be tailored to interact with specific receptor types. However, the specific receptor binding profile for this compound has not been detailed.

Interference with Protein-Protein Interactions (e.g., Macrophage Migration Inhibitory Factor (MIF) - CD74)

The interaction between Macrophage Migration Inhibitory Factor (MIF) and its receptor CD74 is a critical signaling axis in inflammation and cancer. nih.govnih.gov MIF signaling through CD74 can activate pathways like ERK1/2 MAP kinase, promoting cell cycle progression and tumor growth. nih.gov Studies have shown that targeting the MIF-CD74 interaction is a viable therapeutic strategy. nih.gov For instance, the inhibitor 4-iodo-6-phenylpyrimidine (B1666336) has been shown to suppress the effects of this interaction in melanoma cell lines. nih.gov While quinoline derivatives have been studied in the context of inflammation, a direct demonstrated link showing this compound interferes with the MIF-CD74 interaction is not present in the provided results.

In Vitro Cellular Assays for Mechanism Probing

A variety of in vitro assays are employed to understand the mechanisms of phenoxyquinoline derivatives. Cytotoxicity assays against human cancer cell lines such as A549 (lung), HT-29 (colon), and MKN-45 (gastric) are commonly used to evaluate antiproliferative effects. nih.govnih.gov Furthermore, to elucidate the mode of cell death, apoptosis assays are conducted. researchgate.net For immunological effects, assays measuring the suppression of interleukin-2 (B1167480) (IL-2) release from Jurkat T cells are utilized, which can also involve probing downstream pathways like NF-κB and nuclear factor of activated T cells (NFAT) promoter activities. nih.gov

Mechanistic Insights from Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 4-phenoxyquinoline and related scaffolds, SAR studies have yielded key insights:

Substituents on the Phenoxy Ring: In a series of c-Met kinase inhibitors, having a fluorine atom at the 4-position of the phenoxy ring was identified as a key factor for improving antitumor activity. researchgate.net

The Nitro Group: The position and presence of a nitro group can have dramatic effects. In certain quinazolinone inhibitors of carbonic anhydrase, a nitro group was found to significantly enhance activity. nih.gov Conversely, in a series of quinazolin-4-one inhibitors of SARS-CoV-2 Mpro, the addition of a nitro group led to a sharp decrease in potency. nih.gov In 6-nitroquinazolines, modifications at other positions while retaining the nitro group were explored for effects on TNF-alpha production and T cell proliferation. nih.gov

The Quinoline Core: The quinoline ring itself is a versatile nucleus, and its derivatives have shown a wide range of biological activities based on the nature and position of various substituents. researchgate.net

Phenoxyquinoline Scaffold as a Privileged Structure for Diverse Biological Mechanisms

The quinoline ring system is recognized as a versatile and privileged scaffold in medicinal chemistry. researchgate.net Its derivatives have been developed into drugs for a wide array of conditions, including cancer and infectious diseases. researchgate.net The 4-phenoxyquinoline substructure, in particular, has been the focus of extensive research for developing kinase inhibitors, especially for c-Met. researchgate.netnih.govnih.gov The synthetic accessibility of the quinoline scaffold allows for easy modification and the generation of large libraries of compounds for screening against various biological targets, solidifying its status as a privileged structure in drug discovery. researchgate.net

Structure Activity Relationship Sar Studies of 2 Nitro 4 Quinolin 4 Yloxyphenol Analogues

Impact of Substitutions on the Quinoline (B57606) Ring System

The quinoline scaffold is a privileged structure in drug discovery, and its biological activity is highly sensitive to substitutions. nih.gov Modifications on this ring system can significantly alter the electronic, steric, and pharmacokinetic properties of the entire molecule.

Role of Nitrogen Position and Heteroatom Variations

The position of the nitrogen atom within the heterocyclic ring system is a critical determinant of biological activity. While direct SAR studies on moving the nitrogen atom in 2-nitro-4-quinolin-4-yloxyphenol are not extensively documented, broader research on quinoline derivatives provides valuable insights. For instance, replacing the quinoline ring with a quinazoline (B50416) (a bioisostere with an additional nitrogen in the benzene-fused ring) can lead to significant changes in activity. Studies on condensed quinazolines have shown that such bioisosteric replacements can alter interactions with biological targets and modify physicochemical properties like lipophilicity. nih.govresearchgate.netpreprints.orgbohrium.comuib.no

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the quinoline ring play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can influence the molecule's interaction with its target and its metabolic stability.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halogens (-F, -Cl) or trifluoromethyl (-CF3), can significantly enhance biological activity. For example, a fluorine atom at the C6 position of the quinoline ring has been associated with a notable increase in antibacterial and antimalarial activity. slideshare.netnih.gov Similarly, a 7-chloro group is considered optimal for the antimalarial activity of some 4-aminoquinolines. pharmacy180.comnih.gov In some series, the presence of EWGs like a trifluoromethyl, nitro, or carboxyl group on the quinoline ring was found to be effective. nih.gov Research on certain quinoline derivatives has shown that the activity increases with EWGs at the 6-position, suggesting a charge-transfer interaction with the biological target. researchgate.net

Electron-Donating Groups (EDGs): Conversely, the effect of EDGs like methoxy (B1213986) (-OCH3) or alkyl groups can vary. In some instances, a strong EDG like a methoxy group at the C6 position of the quinoline ring was found to enhance potency. nih.gov However, in other cases, such as with certain antimalarial quinolines, a methyl group at the 3-position was found to reduce activity, and an additional methyl group at the 8-position abolished it completely. pharmacy180.com The presence of an electron-donating diethylamine (B46881) group at position 7 of a related scaffold showed selective activity for a specific enzyme. nih.gov

The conflicting reports on EDGs and EWGs suggest that their effect is highly dependent on the specific scaffold and the biological target being studied. nih.gov The interplay between the substituent's position and its electronic nature is a key factor in the SAR of quinoline analogues.

Table 1: Impact of Quinoline Ring Substitutions on Activity

| Position | Substituent Type | Example Group(s) | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| C3 | Alkyl (EDG) | -CH₃ | Reduces activity in some antimalarials | pharmacy180.com |

| C6 | Halogen (EWG) | -F | Significantly enhances antibacterial/antimalarial activity | slideshare.netnih.gov |

| C6 | Methoxy (EDG) | -OCH₃ | Enhances potency in some series | nih.gov |

| C7 | Halogen (EWG) | -Cl | Optimal for some antimalarial activities | pharmacy180.comnih.gov |

| C8 | Alkyl (EDG) | -CH₃ | Abolishes activity in some antimalarials | pharmacy180.com |

Modifications of the Nitrophenol Moiety

The nitrophenol portion of the molecule is another critical area for SAR exploration. Alterations to the nitro group or other parts of the phenol (B47542) ring can dramatically affect the compound's properties.

Influence of Nitro Group Position and Number

The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the molecule. nih.gov Its position on the phenol ring is crucial for determining the acidity of the phenolic hydroxyl group and its potential interactions with biological targets. copbela.org

The electron-withdrawing effect of a nitro group is strongest when it is at the ortho or para position relative to the hydroxyl group, due to the combined influence of inductive and resonance effects. A nitro group at the meta position only exerts a weaker inductive effect. copbela.org Consequently, ortho- and para-nitrophenols are more acidic than meta-nitrophenol. copbela.org This altered acidity can impact target binding and pharmacokinetic properties. The influence of a nitro substituent on acidity is often stronger at the para-position than the meta-position. libretexts.org

Increasing the number of nitro groups on the phenol ring, for example from a nitrophenol to a dinitrophenol, generally increases the acidity of the compound. youtube.com This is exemplified by picric acid (2,4,6-trinitrophenol), which is a very strong acid. libretexts.org Such a significant change in acidity and electronic distribution would be expected to have a profound impact on biological activity.

Effects of Other Substituents on the Phenol Ring

The introduction of other substituents onto the phenol ring can further modulate the activity of the parent compound. The nature of these substituents—whether electron-donating or electron-withdrawing—is a key consideration.

Electron-withdrawing groups (EWGs): Similar to their effect on the quinoline ring, EWGs on the phenol ring tend to increase the acidity of the phenolic hydroxyl group. sips.org.in This can enhance interactions that rely on the deprotonated phenolate (B1203915) form. However, studies on some phenolic compounds have shown that those bearing EWGs may have negligible activity as antinitrosating agents. researchgate.netnih.gov

Electron-donating groups (EDGs): EDGs such as alkyl (-R) or amino (-NH2) groups generally decrease the acidity of phenols. copbela.org This is due to an increase in electron density on the hydroxyl group, making proton release less favorable. sips.org.in In some studies, phenols with electron-releasing substituents reacted at an appreciable rate, suggesting that for certain mechanisms, EDGs can be beneficial. researchgate.netnih.gov

Table 2: Influence of Substituents on Phenol Acidity and Potential Activity

| Substituent Type | Position | Example Group(s) | Effect on Acidity | Potential Impact on Activity | Reference |

|---|---|---|---|---|---|

| Electron-Withdrawing | ortho, para | -NO₂ | Strongly Increases | Alters electronic profile for target interaction | copbela.orglibretexts.org |

| Electron-Withdrawing | meta | -NO₂ | Moderately Increases | Less pronounced electronic effect compared to o/p | copbela.org |

| Electron-Donating | ortho, para, meta | -CH₃, -NH₂ | Decreases | Reduces acidity, may affect binding mode | copbela.orgsips.org.in |

| Multiple EWGs | ortho, para | 2,4-dinitro | Very Strongly Increases | Significant change in pKa and electronic distribution | youtube.com |

Importance of the Oxy (Ether) Linker

Modifications to this linker are a key strategy in drug design. Bioisosteric replacement of the ether oxygen with other atoms or groups, such as a thioether (-S-), an amine (-NH-), or an amide (-CONH-), can significantly impact the compound's properties. For example, the replacement of an ether function with a thioether has been explored to modulate biological activity. nih.gov

The stability of the linker is also a critical factor. In the context of antibody-drug conjugates, minor chemical modifications to linker structures, such as altering amide bonds near an ether linkage, have been shown to dramatically affect stability in serum, which in turn influences efficacy. nih.gov While not a direct analogue, this research highlights the profound impact that subtle changes to a linker region can have on a molecule's biological performance. The inherent stability of the ether bond often contributes to the metabolic robustness of diaryl ether-containing compounds. researchgate.net Therefore, any modification to this linker must carefully consider the balance between conformational effects, metabolic stability, and the potential for new interactions.

Conformational Analysis and Flexibility in SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to a specific biological target, such as an enzyme or a receptor. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of SAR studies. For this compound analogues, the flexibility arises primarily from the rotation around the ether linkage connecting the quinoline and the nitrophenol rings.

The presence of the ortho-nitro group on the phenol ring is expected to significantly influence the conformational preferences of these analogues. quora.comquora.comvedantu.commlsu.ac.in The steric bulk of the nitro group can create a repulsive interaction with the quinoline ring, potentially favoring a non-planar arrangement of the two ring systems. Furthermore, the electron-withdrawing nature of the nitro group can affect the electronic distribution across the molecule, which in turn can influence intermolecular interactions with the biological target. quora.comquora.comvedantu.commlsu.ac.in Studies on similar diaryl ether systems have shown that the energy barrier to rotation around the ether linkage can be substantial, leading to a limited set of preferred conformations. nih.gov

The flexibility of these molecules is a double-edged sword in drug design. A certain degree of flexibility is often advantageous, as it allows the molecule to adapt its conformation to the binding site of the target, a concept known as "induced fit". However, excessive flexibility can be detrimental. A highly flexible molecule exists as a large ensemble of conformations in solution, only a fraction of which may be biologically active. This can lead to a decrease in the effective concentration of the active conformation and, consequently, a reduction in potency. Moreover, a flexible ligand may bind to multiple off-target receptors, leading to undesirable side effects.

Therefore, a key strategy in the design of this compound analogues is to strike a balance between conformational flexibility and rigidity. This can be achieved by introducing substituents that restrict the rotation around the ether linkage or by incorporating the key structural elements into a more rigid scaffold. The goal is to pre-organize the molecule in a conformation that is close to the bioactive conformation, thereby minimizing the entropic penalty of binding.

A hypothetical data table illustrating the impact of substituents on the preferred dihedral angle and biological activity is presented below. Such data, typically generated through computational studies and experimental testing, is crucial for guiding the design of new analogues.

| Analogue | Substituent (R) | Calculated Dihedral Angle (°) | Biological Activity (IC₅₀, µM) |

| 1 | H | 45 | 10.5 |

| 2 | 2'-CH₃ | 60 | 25.2 |

| 3 | 3'-CH₃ | 48 | 8.9 |

| 4 | 2'-Cl | 65 | 30.1 |

This table is a hypothetical representation to illustrate the concept and is not based on actual experimental data for this compound analogues.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of a set of active compounds (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.govnih.govnih.govitmedicalteam.pl

For this compound analogues, a ligand-based pharmacophore model could be developed by superimposing a series of active analogues and identifying the common chemical features that are essential for their activity. These features typically include:

Hydrogen Bond Acceptors: The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The hydroxyl group on the phenol ring is a key hydrogen bond donor.

Aromatic Rings: The quinoline and phenol rings can engage in hydrophobic and π-π stacking interactions with the target.

Hydrophobic Features: Alkyl or other non-polar substituents can contribute to hydrophobic interactions.

A hypothetical pharmacophore model for this class of compounds might consist of one hydrogen bond donor, two hydrogen bond acceptors, and two aromatic rings, all arranged in a specific spatial orientation. The distances and angles between these features would be critical for optimal binding to the target.

Once a pharmacophore model is established, it can be used as a 3D query to search virtual libraries of compounds to identify new molecules that match the pharmacophoric requirements. This virtual screening approach can significantly accelerate the discovery of novel and diverse chemical scaffolds with the desired biological activity.

The principles of ligand design for this compound analogues would be guided by the insights gained from both conformational analysis and pharmacophore modeling. Some key design principles would include:

Scaffold Hopping: Replacing the quinoline or phenol ring with other heterocyclic or aromatic systems that maintain the essential pharmacophoric features. This can lead to the discovery of novel intellectual property and improved pharmacokinetic properties.

Conformational Constraint: As discussed earlier, introducing structural modifications to reduce the conformational flexibility can lead to more potent and selective compounds. This could involve creating cyclic analogues or introducing bulky groups that restrict rotation.

The following table outlines some potential ligand design strategies and their rationale:

| Design Strategy | Modification | Rationale |

| Scaffold Hopping | Replace quinoline with quinazoline | Explore novel chemical space while maintaining a nitrogen-containing aromatic system. |

| Substituent Modification | Add a methyl group at the 6-position of the quinoline ring | Increase hydrophobicity and potentially enhance binding affinity through van der Waals interactions. |

| Conformational Constraint | Introduce a bridging atom between the quinoline and phenol rings | Lock the molecule in a specific conformation to improve potency and selectivity. |

This table provides hypothetical examples of ligand design strategies.

Identification and Characterization of Biological Targets Non Clinical Focus

Target Identification Methodologies

The process of identifying the biological targets of a novel compound is fundamental to understanding its mechanism of action. For a molecule like 2-nitro-4-quinolin-4-yloxyphenol, a variety of advanced techniques could be employed.

Chemoproteomics stands out as a powerful, unbiased approach. This methodology would involve treating a relevant biological system, such as a cell lysate or live cells, with the compound. Subsequently, proteins that have formed a covalent bond or a stable interaction with the compound are enriched and identified using mass spectrometry. This can reveal a spectrum of potential protein targets.

Affinity chromatography represents a more targeted strategy. nih.gov In this method, this compound would be chemically immobilized onto a solid support, such as chromatography beads. nih.gov A cellular extract is then passed over this matrix, and proteins that bind to the compound are captured. nih.gov After washing away non-specific binders, the target proteins can be eluted and identified. nih.gov The success of this method hinges on the specific and sufficiently strong binding between the compound and its target(s). nih.gov

Characterization of Target Binding Sites

Once a biological target is identified, elucidating the precise binding site is the next critical step. For many classes of signaling proteins, particularly kinases, the ATP-binding pocket is a common site of interaction for small molecule inhibitors. ed.ac.uknih.gov Given the quinoline (B57606) scaffold in this compound, which is a common feature in many kinase inhibitors, it is plausible that its targets could include kinases, with binding occurring in or near the ATP-binding site. nih.gov

The characterization of the binding site often involves a combination of computational and experimental methods. Molecular docking studies can predict the likely binding pose of the compound within the known three-dimensional structure of the target protein. mdpi.com Experimentally, techniques like X-ray crystallography or cryo-electron microscopy of the protein-ligand complex can provide high-resolution structural information, definitively identifying the binding pocket and the key amino acid residues involved in the interaction.

Mechanistic Studies of Ligand-Target Interactions

Understanding the dynamics of the interaction between this compound and its target is crucial. This involves studying the forces that govern the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The presence of the nitro group suggests the potential for specific interactions with the protein target. nih.gov

Resonance Raman spectroscopy could be a valuable tool to investigate the interactions involving the nitro groups of the compound upon binding to a protein. nih.gov Changes in the vibrational frequencies of the nitro moieties can indicate specific interactions with the protein environment. nih.gov Furthermore, site-directed mutagenesis of the target protein, where specific amino acids in the binding pocket are altered, can be used to experimentally validate the importance of individual residues for compound binding and functional activity.

Investigation of Non-Specific Interactions and Off-Targets

A comprehensive understanding of a compound's biological activity must also include an assessment of its non-specific interactions and off-targets. Off-target effects occur when a compound binds to proteins other than its intended therapeutic target, which can lead to unexpected biological responses. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework. Through experiments like ¹H NMR and ¹³C NMR, chemists can deduce the connectivity of atoms and infer stereochemical relationships.

For 2-nitro-4-quinolin-4-yloxyphenol, a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic regions of both the quinoline (B57606) and the nitrophenol rings would present a complex series of doublets and triplets, with their specific chemical shifts and coupling constants being dictated by their electronic environment. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet. While general principles of NMR apply researchgate.net, specific, experimentally determined chemical shift and coupling constant data for this compound are not available in the reviewed scientific literature.

Table 1: Anticipated ¹H NMR Data for this compound (Note: The following table is illustrative. Experimental data is not available in the searched literature.)

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Phenolic OH | Variable, broad | Singlet (s) |

| Quinoline Ring Protons | ~7.0 - 8.5 | Doublet (d), Triplet (t) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.

An IR spectrum of this compound would be expected to display key absorption bands confirming its structure. These would include:

N-O stretching vibrations for the nitro (NO₂) group.

C-O-C stretching for the aryl ether linkage.

A broad O-H stretching band for the phenolic hydroxyl group.

C=N and C=C stretching vibrations characteristic of the quinoline and benzene (B151609) aromatic rings.

C-H stretching and bending vibrations for the aromatic protons.

While IR spectra for related precursor molecules like 2-nitrophenol (B165410) are well-documented researchgate.net, a specific, published IR spectrum with assigned peak frequencies (cm⁻¹) for this compound could not be identified in the available research.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which aids in determining the molecular formula, and offers structural clues through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₅H₁₀N₂O₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the molecule would likely fragment in a predictable manner under electron impact, with potential cleavage at the ether bond, yielding fragments corresponding to the quinoline and nitrophenol moieties. This fragmentation pattern provides a fingerprint for the molecule's structure. However, specific experimental mass spectral data for this compound is not available in the reviewed literature.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Conjugated systems, such as the aromatic rings in this compound, exhibit characteristic absorption bands.

The molecule's extensive π-conjugated system, spanning both the quinoline and nitrophenol rings, would be expected to result in significant absorption in the UV-Vis region. The spectrum would likely show multiple bands corresponding to π→π* and n→π* electronic transitions. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. Studies on related compounds like 4-nitrophenol (B140041) show distinct absorption peaks that shift based on the chemical environment researchgate.netresearchgate.net. However, specific λ_max values and molar absorptivity coefficients for this compound are not documented in the searched scientific papers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would elucidate its precise solid-state structure. This would confirm the planar nature of the aromatic rings and reveal the dihedral angle of the C-O-C ether linkage. Intermolecular interactions, such as hydrogen bonding from the phenol (B47542) group or π-π stacking between the aromatic rings, would also be identified. nih.gov A search of crystallographic databases and the scientific literature did not yield a published crystal structure for this specific compound.

Supramolecular Interactions (e.g., DNA, Albumin Binding)

The study of how a molecule interacts non-covalently with biological macromolecules is crucial for understanding its potential bioactivity. Quinoline derivatives are known to interact with targets like DNA and serum albumins.

Furthermore, many small molecules are transported in the bloodstream by binding to proteins like human serum albumin (HSA). Research has shown that various nitro-containing compounds and other complex molecules can bind non-covalently to specific sites on HSA. researchgate.netnih.govresearchgate.net Such binding can be studied using techniques like fluorescence spectroscopy and molecular docking. These studies can determine binding constants (K_b) and identify the specific binding pocket on the protein. At present, there are no specific published studies detailing the binding interactions of this compound with DNA or albumin.

Future Research Trajectories and Methodological Innovations

Development of Novel Synthetic Routes for Diversification

The core structure of 2-nitro-4-quinolin-4-yloxyphenol presents a versatile scaffold for chemical modification. Future synthetic efforts will likely concentrate on developing more efficient and flexible routes to generate a diverse library of analogs. Key strategies may include the late-stage functionalization of the quinoline (B57606) and phenol (B47542) rings, allowing for the rapid introduction of various substituents. Microwave-assisted organic synthesis and flow chemistry are promising technologies that could accelerate the synthesis of new derivatives, enabling the exploration of a broader chemical space and the optimization of structure-activity relationships (SAR).

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. For this compound, the integration of advanced computational techniques can provide valuable insights into its mechanism of action and potential biological targets.

| Computational Technique | Application for this compound |

| Molecular Docking | Predict binding modes and affinities to various protein targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of new analogs based on their chemical structure. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound when bound to a target protein, providing insights into binding stability. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | In silico assessment of the pharmacokinetic and toxicological properties of the compound and its derivatives. |

These predictive models can guide the rational design of new analogs with improved efficacy and safety profiles, reducing the time and cost associated with experimental screening.

Exploration of Polypharmacology and Multi-Target Ligand Design

The concept of "one drug, one target" is progressively being replaced by the paradigm of polypharmacology, where a single molecule is designed to interact with multiple targets. This approach can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer and neurodegenerative disorders. The quinoline scaffold is known to be a "privileged" structure, capable of interacting with a wide range of biological targets.

Future research should explore the polypharmacological potential of this compound. This involves screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other relevant protein families. The goal is to identify multiple targets that could be modulated by this compound, leading to the design of multi-target ligands with a superior therapeutic index.

Advanced In Vitro Biological Screening Platforms

To comprehensively characterize the biological activity of this compound and its future analogs, advanced in vitro screening platforms are essential. High-throughput screening (HTS) and high-content screening (HCS) technologies enable the rapid testing of large compound libraries against various cell-based and biochemical assays.

| Screening Platform | Application for this compound |

| High-Throughput Screening (HTS) | Rapidly screen for primary "hits" against specific molecular targets or cellular phenotypes. |

| High-Content Screening (HCS) | Provide detailed information on cellular responses, such as changes in morphology, protein localization, and cell signaling pathways. |

| Phenotypic Screening | Identify compounds that produce a desired phenotypic change in cells or organisms, without a priori knowledge of the molecular target. |

| Organoid and 3D Cell Culture Models | Evaluate the efficacy and toxicity of compounds in a more physiologically relevant context compared to traditional 2D cell cultures. |

These platforms will be instrumental in elucidating the compound's mechanism of action and identifying novel therapeutic applications.

Investigation of Chemical Reactivity and Degradation Mechanisms (e.g., Nitrophenols)

A thorough understanding of the chemical reactivity and degradation pathways of this compound is crucial for its development as a therapeutic agent. The presence of the nitrophenol moiety raises considerations about its stability and potential metabolic fate. Nitrophenols can be susceptible to reduction of the nitro group, which can lead to the formation of reactive intermediates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-nitro-4-quinolin-4-yloxyphenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitration of phenolic precursors followed by coupling with quinoline derivatives. Key reagents include nitric acid for nitration and coupling agents like acyl chlorides. Solvent selection (e.g., ethanol, dichloromethane) and temperature control (40–80°C) are critical for yield optimization. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance reaction efficiency. Purification via column chromatography or recrystallization ensures product purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure by identifying proton and carbon environments. High-performance liquid chromatography (HPLC) assesses purity (>95% recommended for biological studies). Infrared (IR) spectroscopy verifies functional groups (e.g., nitro, hydroxyl). Mass spectrometry (MS) provides molecular weight validation. Thin-layer chromatography (TLC) monitors reaction progress .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C in a dry environment. Use butyl rubber gloves and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives like this compound?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate the effects of nitro and quinoline substituents. Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., murine models) data under standardized conditions. Use computational modeling (e.g., molecular docking) to predict binding affinities and validate experimentally. Cross-reference results with structurally analogous compounds (e.g., 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol) to identify trends .

Q. What strategies are effective in improving low yields during the nitro-group introduction in quinoline-based compounds?

- Methodological Answer : Optimize nitration conditions by adjusting nitric acid concentration and reaction time. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Introduce protecting groups (e.g., acetyl) on reactive hydroxyl or amine moieties to prevent side reactions. Employ microwave-assisted synthesis for faster, more efficient heating. Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield .

Q. How does the electronic environment of the quinoline ring influence the reactivity and stability of this compound in different solvents?

- Methodological Answer : The electron-deficient quinoline ring enhances nitro-group electrophilicity, favoring nucleophilic substitution in polar solvents (e.g., DMSO). In nonpolar solvents (e.g., toluene), steric hindrance from the quinoline moiety may reduce reactivity. Solvent polarity also affects stability: protic solvents (e.g., ethanol) can stabilize charged intermediates via hydrogen bonding. Conduct UV-Vis spectroscopy to monitor solvatochromic shifts and correlate with stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.